molecular formula C19H25N3O2 B7164887 N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide

N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide

Cat. No.: B7164887
M. Wt: 327.4 g/mol
InChI Key: COWUEBZFQNWCBF-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide is a compound that features an imidazole ring, a phenyl group, and an oxane ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring, known for its biological activity, makes this compound particularly intriguing for pharmaceutical research.

Properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-5-17-12-15(8-11-24-17)19(23)21-13-16-6-3-4-7-18(16)22-10-9-20-14-22/h3-4,6-7,9-10,14-15,17H,2,5,8,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWUEBZFQNWCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(CCO1)C(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are compatible with large-scale production is crucial. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Aryl halides, nitro compounds

Major Products

    Oxidation: Oxidized imidazole derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-imidazol-1-ylphenyl)methyl]-2-propyloxane-4-carboxamide is unique due to the combination of the imidazole ring, phenyl group, and oxane ring.

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